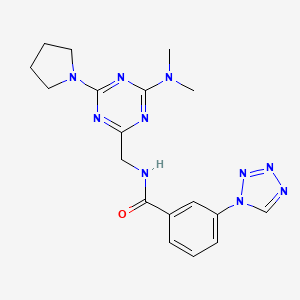

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a novel chemical compound known for its complex structure and significant scientific applications. Its diverse functionalities make it a versatile compound for research, particularly in the fields of chemistry, biology, and medicine. The unique arrangement of its molecular components allows for a variety of interactions and chemical behaviors, making it a valuable subject for study.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide involves several key steps:

Formation of the 1,3,5-triazine core: Starting with a suitable triazine precursor, dimethylamine and pyrrolidine are introduced through nucleophilic substitution reactions under controlled conditions.

Attachment of the benzamide group: This involves a series of coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a suitable base.

Incorporation of the tetrazolyl group: Typically performed through cycloaddition reactions involving azides and nitriles under suitable thermal or catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques, allowing for controlled reaction environments and consistent product quality. Key aspects include the use of high-efficiency reactors, in-line purification methods, and rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Reduction: Often facilitated by reagents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst.

Substitution: This compound undergoes nucleophilic and electrophilic substitution reactions, depending on the reacting species and conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)

Reducing agents: Lithium aluminium hydride (LiAlH4), Palladium on carbon (Pd/C)

Substitution agents: Various halides, amines, and catalytic systems

Major Products

The major products formed from these reactions depend on the substituents and the conditions applied

Applications De Recherche Scientifique

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide finds applications across multiple scientific domains:

Chemistry: Utilized as a precursor for synthesizing complex molecules and as a ligand in coordination chemistry.

Biology: Acts as an enzyme inhibitor, influencing biochemical pathways and providing insight into enzyme functions and interactions.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways and therapeutic applications.

Industry: Employed in the development of advanced materials and specialty chemicals due to its diverse chemical reactivity.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets, often involving enzyme inhibition or modulation of signaling pathways. Its multi-functional groups allow for a wide range of binding interactions, enhancing its efficacy and selectivity in various biological contexts.

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, such as triazine derivatives and tetrazole-containing molecules, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of functional groups and the resulting versatility in chemical reactivity and applications.

List of Similar Compounds

2,4-Diamino-6-(dimethylamino)-1,3,5-triazine

3-(1H-Tetrazol-1-yl)-1-benzamide

4-(Dimethylamino)-1,3,5-triazine derivatives

Pyrrolidin-1-yl substituted triazines

This compound remains a valuable compound for ongoing research and application development, showcasing the intricate interplay of its chemical structure and functional potential. This compound’s uniqueness lies in its multi-dimensional utility across various scientific disciplines, proving itself indispensable for innovative research and industrial advancements.

Activité Biologique

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine ring, a tetrazole moiety, and a dimethylamino group. These structural features are believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance, a series of pyrrolidinone derivatives related to this compound showed promising results in inhibiting the growth of various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (triple-negative breast cancer)

- Panc-1 (pancreatic cancer)

The most active derivatives exhibited complete inhibition of colony growth at concentrations as low as 1 μM in MDA-MB-231 cells and significant effects on Panc-1 cell colonies at 2 μM .

Table 1: Anticancer Activity Summary

| Compound Derivative | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 3c | MDA-MB-231 | 1 | Complete colony inhibition |

| 3d | Panc-1 | 2 | Significant growth inhibition |

| 5k | Both | 100 | Reduced cell viability |

| 5l | Both | 100 | Reduced cell viability |

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in cell proliferation and survival. The structure–activity relationship studies indicate that modifications to the core structure can enhance or diminish activity, suggesting a targeted mechanism of action .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest effectiveness against various Gram-positive bacteria and fungi. The potential for developing new antimicrobial agents from this class of compounds is being explored due to increasing resistance among pathogens .

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Acinetobacter baumannii | Effective |

| Candida auris | Effective |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds in clinical settings. For example, derivatives similar to this compound were shown to significantly reduce tumor size in animal models when administered at specific dosages .

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N10O/c1-26(2)17-21-15(22-18(23-17)27-8-3-4-9-27)11-19-16(29)13-6-5-7-14(10-13)28-12-20-24-25-28/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,19,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXWEAZIPJEWAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.